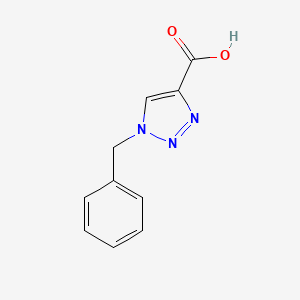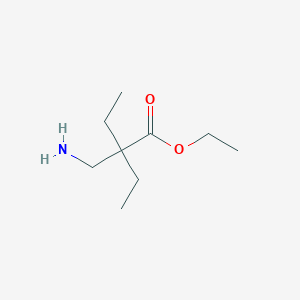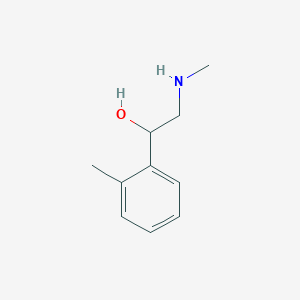
N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine
Vue d'ensemble
Description
“N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” is a chemical compound with the CAS Number: 98545-15-4 . It has a molecular weight of 157.26 and its IUPAC name is N-methyl-2-(4-methyl-1-piperazinyl)ethanamine . The compound is typically stored at -20°C and is in liquid form .
Synthesis Analysis
The synthesis of “N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” involves a two-stage process . In the first stage, N-methyl-2-(4-methylpiperazin-1-yl)ethanamine reacts with 2-(4-(4-bromobutyl)phenyl)-7-hydroxy-8-methoxy-4H-chromen-4-one in the presence of N-ethyl-N,N-diisopropylamine in tetrahydrofuran and acetonitrile at 20℃ for 16 hours under an inert atmosphere . In the second stage, the reaction mixture is treated with hydrogen chloride in 1,4-dioxane and dichloromethane for 1 hour .Molecular Structure Analysis
The molecular structure of “N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” is represented by the formula C8H19N3 . The InChI code for the compound is 1S/C8H19N3/c1-9-3-4-11-7-5-10(2)6-8-11/h9H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis
“N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine” is a liquid compound . It has a molecular weight of 157.25700 and a density of 0.917g/cm3 . The compound has a boiling point of 209.771ºC at 760 mmHg .Applications De Recherche Scientifique
DNA Binding and Cytotoxicity Studies
N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine derivatives have been researched for their DNA binding properties and cytotoxicity. For instance, Cu(II) complexes of tridentate ligands, including variations of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine, exhibit good DNA binding propensity and minor structural changes in calf thymus DNA. These complexes also demonstrate low toxicity for different cancer cell lines, indicating their potential in cancer research (Kumar et al., 2012).
Learning and Memory Enhancement
Derivatives of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine have been studied for their effects on learning and memory reconstruction dysfunction in mice. Results indicate that certain derivatives can improve learning and memory, as demonstrated by tests like the darkness avoidance test and the water maze test (Zhang Hong-ying, 2012).
Chiral Ligand Synthesis
The synthesis of ligands that include N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine has been a subject of research. These ligands form chiral, pseudo C3-symmetric complexes with metals like ZnII and CuII, providing insights into their potential applications in asymmetric synthesis and catalysis (Canary et al., 1998).
Enzyme Inhibition Studies
N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine derivatives have been evaluated as potential inhibitors of enzymes like 15-lipoxygenase. Certain derivatives show significant enzyme inhibition, indicating their potential therapeutic applications in diseases related to enzyme dysregulation (Asghari et al., 2016).
Catalysis and Metal Complexes
Studies have explored the use of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine in forming metal complexes with catalytic properties. For example, nickel(II) complexes with ligands derived from N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine have been found to catalyze ethylene oligomerization, indicating their utility in polymer synthesis (Nyamato et al., 2016).
Safety and Hazards
The compound is classified as a warning signal word . The hazard statements associated with it are H302-H319 , indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements are P305+P351+P338 , suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Mécanisme D'action
Target of Action
N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine is a complex organic compound It is known to be a molecular entity capable of accepting a hydron from a donor (brønsted acid) .
Mode of Action
It is suggested that it interacts with its targets by accepting a hydron from a donor
Biochemical Pathways
As a molecular entity capable of accepting a hydron from a donor, it may be involved in various biochemical reactions .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution.
Result of Action
Given its potential role as a hydron acceptor , it may participate in various chemical reactions, influencing the function of cells and molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine. For instance, it should be stored in a dark place and at a temperature between 2-8°C . These conditions can help maintain the stability of the compound and potentially influence its efficacy.
Propriétés
IUPAC Name |
N-methyl-2-(4-methylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-9-3-4-11-7-5-10(2)6-8-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEBHQQBLHMJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566417 | |
| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98545-15-4 | |
| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)




![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)


